molecular formula C21H16N2O2S B2573502 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE CAS No. 332152-66-6

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE

Cat. No.: B2573502
CAS No.: 332152-66-6
M. Wt: 360.43
InChI Key: BBLXMSNZSUVVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide is a heterocyclic benzamide derivative featuring a benzothiazole moiety linked to a 4-hydroxyphenyl group and a 2-methyl-substituted benzamide. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-6-2-3-7-15(13)20(25)22-14-10-11-18(24)16(12-14)21-23-17-8-4-5-9-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXMSNZSUVVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Benzothiazole-Containing Analogs
  • Example 1 (Patent ): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. Comparison: The benzothiazole-amino group is retained, but the tetrahydroquinoline and thiazole-carboxylic acid substituents introduce distinct electronic and steric effects. The carboxylic acid group enhances hydrophilicity compared to the target compound’s hydrophobic 2-methylbenzamide .
  • Example 24 (Patent ): A pyridine-pyridazine hybrid with a benzothiazole-amino group.
Benzamide Derivatives with Heterocyclic Moieties
  • N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide () :
    • Comparison : Features a pyrazole-hydrazine linker and a 4-propoxybenzamide. The propoxy group enhances lipophilicity, whereas the target’s 4-hydroxyphenyl group offers hydrogen-bonding capability, which may influence receptor binding .
  • Such differences may alter metabolic stability or target affinity .

Spectroscopic and Tautomeric Properties

  • IR Spectroscopy :
    • The absence of C=O stretches (1663–1682 cm⁻¹) in triazoles () contrasts with the target compound’s retained benzamide carbonyl. This highlights functional group differences impacting reactivity .
    • The target’s hydroxyl group (~3150–3400 cm⁻¹) and benzothiazole C=S (1247–1255 cm⁻¹, if present) would be critical for structural confirmation, akin to triazole-thione tautomers in .
  • Tautomerism :
    • Unlike triazoles in , which exhibit thione-thiol tautomerism, the benzothiazole’s rigid structure likely minimizes tautomeric shifts, favoring a single dominant form .

Pharmacological Implications

  • Patent Compounds (): While specific data are unavailable, the patent highlights benzothiazole-amino derivatives as candidates for pharmacological testing. The target compound’s hydroxyphenyl and methylbenzamide groups may optimize bioavailability compared to bulkier analogs like Example 24 .
  • Hydrogen-Bonding vs. Lipophilicity :
    • The 4-hydroxyphenyl group in the target compound may enhance binding to polar active sites (e.g., kinases), whereas ’s propoxybenzamide prioritizes membrane permeability .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 332152-69-9
  • Molecular Formula : C20H18N2O2S
  • Molecular Weight : 350.44 g/mol

Structural Characteristics

The compound consists of a benzothiazole ring attached to a hydroxylated phenyl group and a methylbenzamide structure. Its structural features are critical for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

The mechanism of action often involves the interaction with DNA. Compounds similar to this compound have been observed to bind within the minor groove of DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have demonstrated antimicrobial effects. The presence of the benzothiazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

  • Hydroxyl Groups : Increase solubility and enhance interaction with biological targets.
  • Halogen Substituents : Can improve potency by altering lipophilicity and electronic properties.

Case Studies

  • Antitumor Efficacy in Lung Cancer :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 2.12 μM, showcasing significant antitumor potential .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of related compounds against common pathogens. Compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Comparative Analysis Table

Compound NameAntitumor IC50 (μM)Antimicrobial ActivityStructural Features
Compound A2.12ModerateHydroxyl group
Compound B5.13HighChloro substituent
This compoundTBDTBDBenzothiazole core

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.